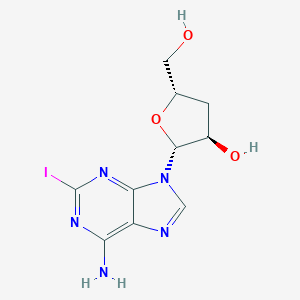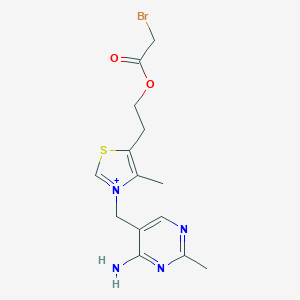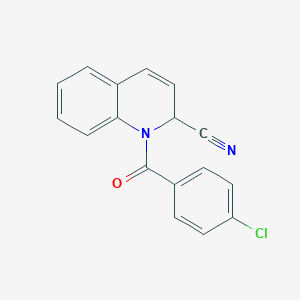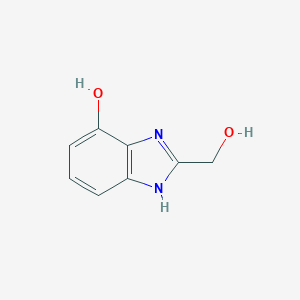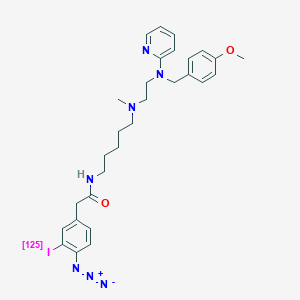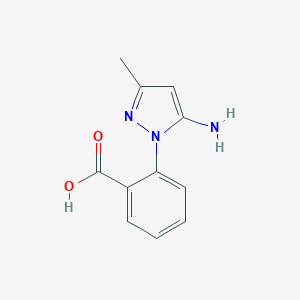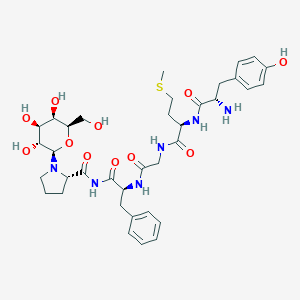
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-, also known as Met-Enk-Gal, is a neuropeptide that belongs to the family of endogenous opioid peptides. It is a synthetic analogue of the natural peptide Met-enkephalin, which is produced in the body in response to pain and stress. Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- acts on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor with high affinity and activates the receptor, leading to the inhibition of pain transmission. It also has effects on other opioid receptors, including the delta and kappa receptors.
Efectos Bioquímicos Y Fisiológicos
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing the perception of pain. It also has effects on mood and behavior, inducing feelings of euphoria and reducing anxiety. Additionally, it has been shown to have effects on the immune system, modulating inflammation and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use. It also has high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. However, it is important to note that Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- is a synthetic analogue and may not fully replicate the effects of the natural peptide.
Direcciones Futuras
There are several potential future directions for research on Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-. One area of interest is its potential use in the treatment of pain and addiction. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. Additionally, there is potential for the development of new analogues with improved properties and selectivity for specific opioid receptors. Finally, Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- could be used as a tool to study the interactions between opioid receptors and other molecules, providing insights into the complex mechanisms of pain and addiction.
Métodos De Síntesis
The synthesis of Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been used in a wide range of scientific research applications. It has been studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has also been used as a tool in the study of opioid receptors and their interactions with other molecules.
Propiedades
Número CAS |
113350-05-3 |
|---|---|
Nombre del producto |
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- |
Fórmula molecular |
C36H50N6O11S |
Peso molecular |
774.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1 |
Clave InChI |
DCANYFWGGDUEFG-NWARPHERSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Otros números CAS |
113350-05-3 |
Sinónimos |
2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl- enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl- MPG-enkephalinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



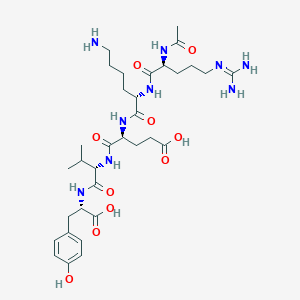

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
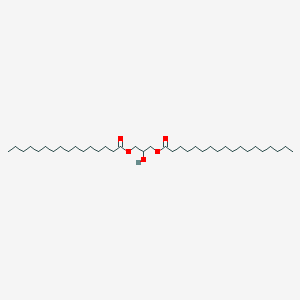
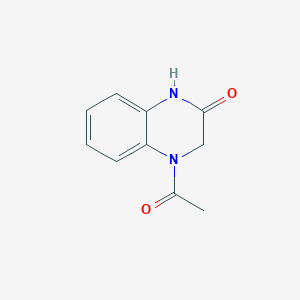
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
